molecular formula C9H14N2O2S B2784341 2-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1094713-95-7

2-[(Dimethylamino)methyl]benzene-1-sulfonamide

Cat. No.: B2784341
CAS No.: 1094713-95-7
M. Wt: 214.28
InChI Key: NRAOBJOUJXNRHS-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]benzene-1-sulfonamide (CAS 1094713-95-7) is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . This compound, appearing as a powder, is typically stored at room temperature . Researchers value this benzenesulfonamide derivative as a specialized chemical building block. The structure, featuring a sulfonamide group and a basic dimethylaminomethyl substituent on the aromatic ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis and exploration of novel bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care; this compound has associated hazard warnings . It is available in various packaging options, from small sample quantities to bulk volumes, and can be produced to meet specific purity requirements including Reagent, Technical, and high- or ultra-high-purity grades .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-8-5-3-4-6-9(8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOBJOUJXNRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings in hydrochloric acid.

    Formylation: Aniline is then formylated to form N-formylaniline using formic acid and acetic anhydride.

    Dimethylation: N-formylaniline is dimethylated using formaldehyde and dimethylamine to yield N,N-dimethylaniline.

    Sulfonation: Finally, N,N-dimethylaniline undergoes sulfonation with chlorosulfonic acid to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: N,N-dimethylbenzene-1-sulfonamide N-oxide.

    Reduction: 2-[(Dimethylamino)methyl]benzene-1-amine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(Dimethylamino)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the natural substrate of enzymes like carbonic anhydrase, leading to competitive inhibition.

    Pathways Involved: The compound affects pathways related to pH regulation and ion transport, which are critical in conditions like cancer and glaucoma.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Features Molecular Formula CAS RN Key Properties/Applications Reference
4-Amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide Amino group at C4, dimethylaminoethyl at sulfonamide C₁₁H₁₈N₄O₂S 77837-46-8 Discontinued (potential stability issues)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide Dimethoxyphenyl-ethyl group at sulfonamide C₁₈H₂₃NO₅S 14165-67-4 Bioactive (CHEMBL256065); used in drug discovery
Ethyl 4-(dimethylamino) benzoate Ester-linked dimethylamino group C₁₁H₁₅NO₂ - High reactivity in resin polymerization
2-(Dimethylamino)ethanethiol Thiol group with dimethylaminoethyl chain C₄H₁₁NS 108-02-1 Intermediate in organophosphorus synthesis

Reactivity and Physical Properties

  • Ethyl 4-(dimethylamino) benzoate vs. 2-[(Dimethylamino)methyl]benzene-1-sulfonamide: Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin systems, achieving a 15–20% higher degree of conversion than methacrylate-based amines . The sulfonamide backbone in the target compound may reduce polymerization efficacy but enhance thermal stability due to stronger hydrogen bonding (observed in sulfonamide crystal structures ).
  • Impact of Substituent Position: The para-amino group in 4-Amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide () may confer different electronic effects compared to the ortho-dimethylaminomethyl group in the target compound, altering solubility and bioactivity.

Biological Activity

2-[(Dimethylamino)methyl]benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical structure is characterized by a benzene ring substituted with a dimethylaminomethyl group and a sulfonamide functional group. This configuration is crucial for its biological interactions.

  • IUPAC Name : 2-[(Dimethylamino)methyl]benzenesulfonamide
  • Molecular Formula : C9H14N2O2S
  • Molecular Weight : 218.29 g/mol

The biological activity of this compound primarily involves:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Studies have shown that sulfonamide derivatives can act as potent inhibitors of carbonic anhydrases, enzymes that play a critical role in maintaining acid-base balance and facilitating gas exchange in tissues. The binding affinity of these compounds varies significantly based on structural modifications, with some derivatives exhibiting nanomolar affinities for specific CA isoforms .
  • Antimicrobial Activity :
    • Sulfonamides are well-known for their antimicrobial properties. They inhibit the enzyme dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria, leading to cell death. This mechanism underlies their use as antibiotics .
  • Cardiovascular Effects :
    • Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters by affecting perfusion pressure and coronary resistance. For instance, 4-(2-aminoethyl)-benzenesulfonamide demonstrated a significant reduction in perfusion pressure in isolated rat heart models, suggesting potential therapeutic applications in cardiovascular diseases .

Inhibitory Activity Against Carbonic Anhydrases

A series of studies have evaluated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrases (CAs). For example:

  • Binding Affinity : A specific derivative exhibited a binding affinity (KdK_d) of 6 nM for CA I, indicating strong inhibitory potential compared to other tested compounds .
CompoundCA TargetBinding Affinity (nM)
31CA I6
20CA XII1850

Antimicrobial Efficacy

Sulfonamides have been extensively studied for their antimicrobial properties:

  • Mechanism : They act as competitive inhibitors against DHPS, preventing the incorporation of para-aminobenzoic acid (PABA) into folate synthesis pathways .

Cardiovascular Studies

In an isolated rat heart model, the following observations were made regarding the effects of sulfonamide derivatives:

  • Perfusion Pressure : The compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls.
CompoundPerfusion Pressure Change (%)
Control0
4-(2-aminoethyl)-benzenesulfonamide-20

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic efficacy:

  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles have been modeled using computational tools like SwissADME. Results indicate favorable permeability characteristics in various cellular models .

Q & A

Q. What advanced computational methods predict the compound’s reactivity in novel reactions?

  • Methodology :
  • DFT calculations : Optimize transition states for sulfonamide nucleophilic attack (e.g., SN2 vs. SN1 mechanisms).
  • Molecular docking : Predict binding affinity to biological targets (e.g., hCA IX) using AutoDock Vina .
  • Machine learning : Train models on existing sulfonamide reaction datasets to forecast regioselectivity .

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